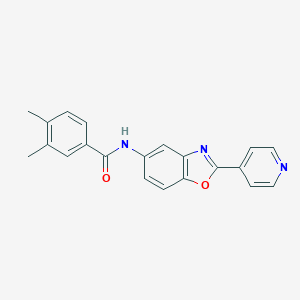![molecular formula C18H18N2O2 B278583 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide acts as a dopamine and serotonin releaser, which leads to an increase in their concentrations in the brain. This results in a stimulant effect, which is responsible for its recreational use. This compound also has an inhibitory effect on the reuptake of dopamine and serotonin, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to a stimulant effect. It also increases heart rate, blood pressure, and body temperature. This compound has been reported to cause adverse effects such as nausea, vomiting, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has several advantages for lab experiments, such as its ability to cross the blood-brain barrier and its relatively low toxicity. However, its recreational use has led to regulatory restrictions, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide research. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is its potential use as a neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound could be studied for its potential use in the treatment of drug addiction and withdrawal. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. While its recreational use has led to regulatory restrictions, this compound has several advantages for lab experiments and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoxazole with 4-bromophenylacetone followed by reduction and acylation. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been studied for its potential therapeutic applications in various fields such as psychiatry and neurology. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and ADHD.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)11-17(21)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21) |
Clave InChI |
PSMGSVNANJDIPF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)